

# TC-E 5005: A Potent and Selective PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

TC-E 5005 is a potent and selective small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum. By modulating cyclic nucleotide signaling, TC-E 5005 presents a valuable pharmacological tool for investigating the role of PDE10A in various physiological and pathological processes, particularly within the central nervous system. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of TC-E 5005, including available experimental data and a detailed examination of its mechanism of action.

### **Chemical Structure and Properties**

**TC-E 5005**, with the chemical name 2-Methoxy-6,7-dimethyl-9-propyl-imidazo[1,5-a]pyrido[3,2-e]pyrazine, is a novel heterocyclic compound. Its fundamental chemical and physical properties are summarized in the table below.



| Property          | Value                                                                       | Reference |
|-------------------|-----------------------------------------------------------------------------|-----------|
| IUPAC Name        | 2-Methoxy-6,7-dimethyl-9-<br>propyl-imidazo[1,5-<br>a]pyrido[3,2-e]pyrazine |           |
| Molecular Formula | C15H18N4O                                                                   |           |
| Molecular Weight  | 270.33 g/mol                                                                |           |
| CAS Number        | 959705-64-7                                                                 |           |
| SMILES            | CCCC1=NC(=C2N1C3=C(C=<br>CC(=N3)OC)N=C2C)C                                  | [1]       |

Chemical Structure:

Caption: 2D Chemical Structure of TC-E 5005.

## **Pharmacological Properties**

**TC-E 5005** is characterized as a highly potent and selective inhibitor of PDE10A. Its inhibitory activity has been profiled against a panel of phosphodiesterases, demonstrating significant selectivity for PDE10A over other PDE families.

Table 1: Inhibitory Activity of TC-E 5005 against various Phosphodiesterases



| PDE Isoform                          | IC50 (nM) |  |
|--------------------------------------|-----------|--|
| PDE10A                               | 7.28      |  |
| PDE2A                                | 239       |  |
| PDE11A                               | 779       |  |
| PDE5A                                | 919       |  |
| PDE7B                                | 3100      |  |
| PDE3A                                | 3700      |  |
| PDE1B                                | >5000     |  |
| PDE4A                                | >5000     |  |
| PDE6                                 | >5000     |  |
| PDE8A                                | >5000     |  |
| PDE9A                                | >5000     |  |
| Data sourced from Tocris Bioscience. |           |  |

### **Mechanism of Action and Signaling Pathways**

**TC-E 5005** exerts its biological effects through the inhibition of PDE10A. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, **TC-E 5005** leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second messengers, activating downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. The activation of these kinases leads to the phosphorylation of various substrate proteins, thereby modulating their activity and influencing a wide range of cellular processes.





Click to download full resolution via product page

Caption: TC-E 5005 inhibits PDE10A, leading to increased cAMP and cGMP levels.

# Key Experimental Data and Protocols In Vivo Model: Reversal of MK-801-Induced Hyperactivity

**TC-E 5005** has been shown to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801, in vivo. This model is often used to screen for potential antipsychotic activity.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for the MK-801-induced hyperactivity model.

Detailed Methodology (Generalized Protocol):

- Animals: The specific strain, age, and sex of the rodents used are critical parameters that should be consistent throughout the study.
- Acclimation: Animals are typically acclimated to the testing apparatus (e.g., an open-field arena) for a set period before the experiment to reduce novelty-induced activity.
- Pre-treatment: A cohort of animals is pre-treated with TC-E 5005 at various doses, while a
  control group receives a vehicle solution. The route of administration (e.g., intraperitoneal,



oral) and the pre-treatment time are important variables.

- Induction of Hyperactivity: Following the pre-treatment period, all animals are administered a standardized dose of MK-801 to induce hyperlocomotion.
- Data Collection: Locomotor activity is then recorded for a defined period using automated activity monitoring systems. Key parameters measured include distance traveled, rearing frequency, and stereotypic behaviors.
- Data Analysis: The data is analyzed to compare the locomotor activity of the TC-E 5005treated groups with the vehicle-treated control group. A statistically significant reduction in MK-801-induced hyperactivity in the TC-E 5005-treated animals indicates a positive effect.

Note: The specific doses of **TC-E 5005** and the detailed parameters of the study cited are not publicly available.

#### In Vitro Assay: PDE10A Inhibition

The inhibitory potency of **TC-E 5005** against PDE10A is determined through in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the hydrolysis of cAMP or cGMP by the PDE10A enzyme.

Detailed Methodology (Generalized Protocol):

- Enzyme and Substrate: A purified, recombinant form of the human PDE10A enzyme is used.
   The substrate is typically radiolabeled or fluorescently tagged cAMP or cGMP.
- Incubation: The PDE10A enzyme is incubated with the substrate in the presence of varying concentrations of TC-E 5005. A control reaction without the inhibitor is also run.
- Detection: The amount of hydrolyzed substrate is quantified. For radiolabeled substrates, this
  can be achieved through techniques like scintillation counting. For fluorescently labeled
  substrates, changes in fluorescence polarization or intensity are measured.
- IC₅₀ Determination: The concentration of **TC-E 5005** that causes 50% inhibition of the PDE10A enzyme activity (the IC₅₀ value) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.



#### Conclusion

**TC-E 5005** is a valuable research tool for elucidating the role of PDE10A in cellular signaling and its implications in neurological and psychiatric disorders. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. Further research utilizing **TC-E 5005** may provide deeper insights into the therapeutic potential of targeting the PDE10A enzyme for the treatment of central nervous system disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TC-E 5005 | 959705-64-7 | JNB70564 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [TC-E 5005: A Potent and Selective PDE10A Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682945#tc-e-5005-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com